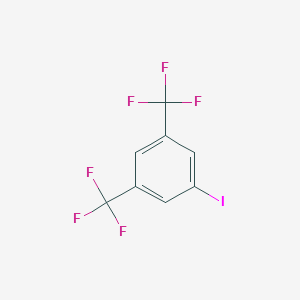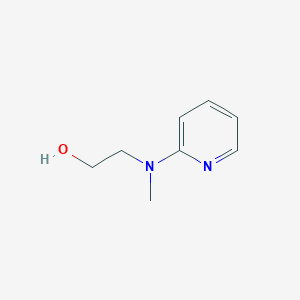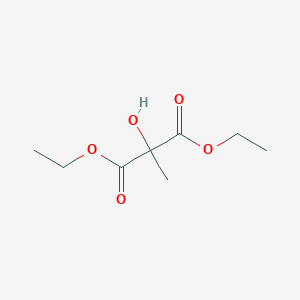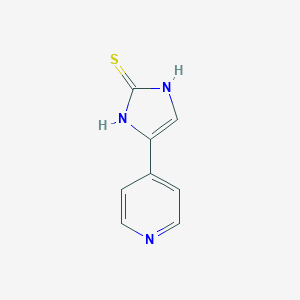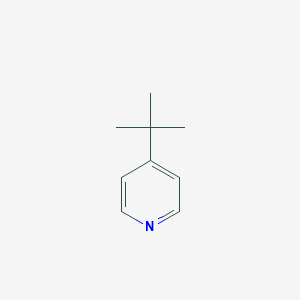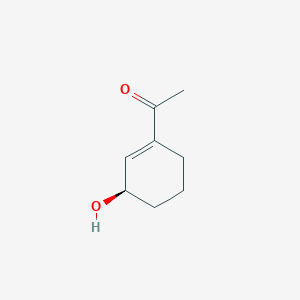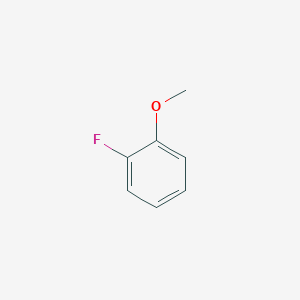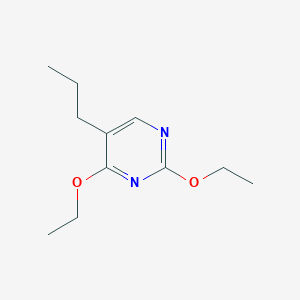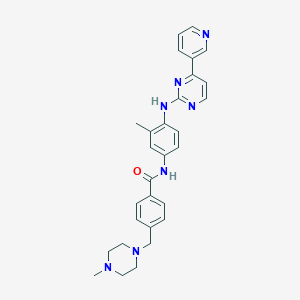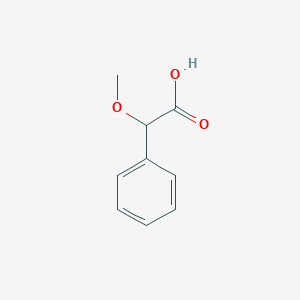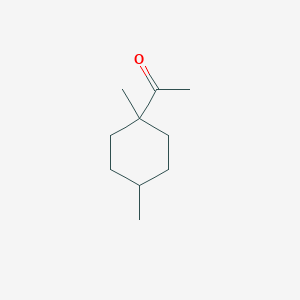
1-(1,4-Dimethylcyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dimethylcyclohexyl)ethanone, commonly known as DMCE, is a ketone compound with a cyclohexane ring. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications. DMCE is synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for scientific research in various fields.
Mécanisme D'action
The mechanism of action of DMCE is not fully understood. However, it is believed to act as a modulator of the immune response by inhibiting the production of pro-inflammatory cytokines. DMCE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
DMCE has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. DMCE has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. In addition, DMCE has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMCE is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, DMCE has limited solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, DMCE has a low boiling point, which can make it difficult to handle in high-temperature reactions.
Orientations Futures
There are several potential future directions for research on DMCE. One area of research could focus on the development of new synthetic methods for DMCE that are more efficient and environmentally friendly. Another area of research could focus on the use of DMCE as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of DMCE and its potential use in the treatment of inflammatory and oxidative stress-related diseases. Finally, research could be conducted on the potential use of DMCE in the development of new flavors and fragrances.
Méthodes De Synthèse
DMCE is synthesized through a four-step process starting from 4-methylcyclohexanone. The first step involves the reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride as a reducing agent. The second step involves the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using potassium permanganate. In the third step, the 4-methylcyclohexanone is reacted with ethyl magnesium bromide to form the Grignard reagent. Finally, the Grignard reagent is reacted with ethyl acetate to produce DMCE.
Applications De Recherche Scientifique
DMCE has been studied for its potential as a flavoring agent in the food industry. It has also been investigated for its use as a solvent in the pharmaceutical industry. In addition, DMCE has been studied for its potential as a chiral auxiliary in organic synthesis. DMCE has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
152468-75-2 |
|---|---|
Nom du produit |
1-(1,4-Dimethylcyclohexyl)ethanone |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(1,4-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3 |
Clé InChI |
WYZQFSCFZQBHMM-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C)C(=O)C |
SMILES canonique |
CC1CCC(CC1)(C)C(=O)C |
Synonymes |
Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



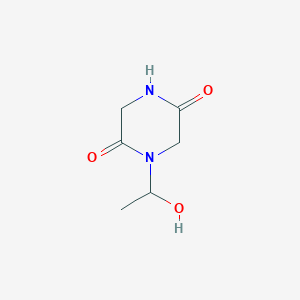
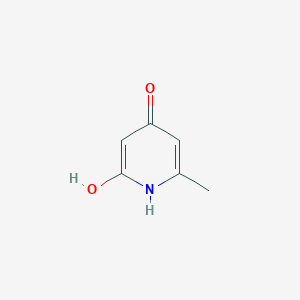
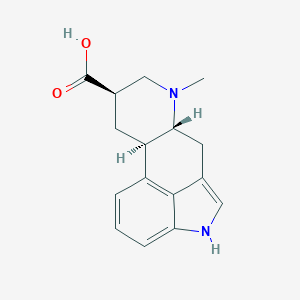
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
